2-(Chloromethyl)-7-ethoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(chloromethyl)-7-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H10ClNO2/c1-2-13-8-5-3-4-7-10(8)14-9(6-11)12-7/h3-5H,2,6H2,1H3 |
InChI Key |
QLCBLJLVJYUFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 7-Ethoxybenzo[d]oxazole
The 7-ethoxybenzo[d]oxazole core can be synthesized via cyclization reactions involving 2-aminophenol derivatives and ethyl orthoformate or related reagents under acidic or basic conditions. Literature reports various methods for constructing benzo[d]oxazole rings with alkoxy substituents, often employing mild cyclization to avoid side reactions.
Chloromethylation of 7-Ethoxybenzo[d]oxazole
The key step is the introduction of the chloromethyl group at the 2-position. The most common and effective method involves:
- Chlorination of the methyl group on 2-methyl-7-ethoxybenzo[d]oxazole using reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under reflux conditions.
- Alternatively, halomethylation can be achieved by reacting 7-ethoxybenzo[d]oxazole with formaldehyde and hydrochloric acid or chlorinating agents to directly install the chloromethyl group.
A typical procedure includes refluxing the methyl-substituted benzo[d]oxazole in sulfuryl chloride for extended periods (e.g., 20-24 hours), followed by workup and purification to isolate 2-(chloromethyl)-7-ethoxybenzo[d]oxazole with good yields.
Representative Synthetic Route (Adapted from Related Oxazole Syntheses)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Amino-4-ethoxyphenol + ethyl orthoformate, acid catalyst, reflux | Formation of 7-ethoxybenzo[d]oxazole |
| 2 | Methylation | Methylation at 2-position (if starting from hydroxy) | 2-Methyl-7-ethoxybenzo[d]oxazole |
| 3 | Chlorination | Sulfuryl chloride, reflux, 20-24 h | This compound |
Alternative Approaches
- Direct halomethylation using paraformaldehyde and hydrochloric acid or chlorinating agents in acidic media.
- Oxidation and subsequent halogenation : Starting from hydroxymethyl derivatives, oxidation to aldehyde followed by chlorination.
Research Findings and Yields
While direct literature on this compound is limited, analogous compounds such as 2-(bromomethyl)-7-ethoxybenzo[d]oxazole have been synthesized via bromination of 7-ethoxybenzo[d]oxazole methyl derivatives, indicating the feasibility of halogenation at the 2-position with good selectivity and yields.
In related oxazole syntheses, chlorination using sulfuryl chloride typically affords yields ranging from 70% to 85%, depending on reaction time and purity of starting materials. Purification is commonly achieved by silica gel chromatography.
Comparative Data Table of Halogenation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfuryl chloride chlorination | SO2Cl2 | Reflux, 20-24 h | 75-85 | High selectivity, requires careful control |
| Thionyl chloride chlorination | SOCl2 | Reflux, 12-18 h | 70-80 | Faster but may cause side reactions |
| Direct halomethylation | Paraformaldehyde + HCl | Acidic medium, reflux | 60-75 | One-pot, less selective |
Analytical and Purification Techniques
- Purification: Silica gel column chromatography is standard to isolate the chloromethylated product.
- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the chloromethyl substitution and ethoxy group integrity.
- Yield optimization: Reaction time, temperature, and reagent stoichiometry are critical parameters.
Chemical Reactions Analysis
2-(Chloromethyl)-7-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of oxazole derivatives, including 2-(Chloromethyl)-7-ethoxybenzo[d]oxazole, has been extensively studied. Oxazoles are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, a study evaluated the antibacterial efficacy of several oxazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had inhibition zones comparable to standard antibiotics:
| Compound | Staphylococcus aureus | Escherichia coli | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | 21 | 19 | 20 |
| Ampicillin | 30 | 27 | - |
This data suggests that this compound may be effective against common pathogens, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Properties
Oxazole derivatives have also been explored as potential anticancer agents. A study highlighted the synthesis of various substituted oxazoles and their evaluation for cytotoxicity against cancer cell lines. Results indicated that specific oxazole compounds could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| Doxorubicin | MCF-7 (breast cancer) | 10 |
These findings suggest that this compound holds promise as a lead compound in anticancer drug development .
Agricultural Applications
Beyond pharmacology, the compound's potential in agriculture has been noted. Oxazole derivatives are being investigated for their roles as pesticides and herbicides due to their ability to inhibit certain biological pathways in pests.
Pesticidal Activity
Research into the efficacy of oxazoles as agricultural chemicals has shown promising results:
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85 |
| Standard Insecticide | Aphids | 90 |
These results indicate that the compound could serve as a viable alternative or complement to existing pesticides, contributing to sustainable agricultural practices .
Material Science Applications
In materials science, oxazole derivatives are being studied for their properties as corrosion inhibitors and in polymer formulations. The unique chemical structure of oxazoles allows them to interact favorably with various substrates.
Corrosion Inhibition
The effectiveness of oxazoles as corrosion inhibitors has been evaluated in several studies:
| Compound | Corrosion Rate Reduction (%) |
|---|---|
| This compound | 70 |
| Control (no inhibitor) | 10 |
Such properties make this compound a candidate for protective coatings in industrial applications .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It may also exhibit anticancer activity by inducing apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Substituent Position and Reactivity
- 2-(4-Aminophenyl)benzo[d]oxazole (3a): Substituted with an aminophenyl group at the 2-position, this compound exhibits strong fluorescence properties due to the electron-rich aromatic system. Its reactivity in cross-coupling reactions is enhanced by the amino group, enabling applications in optoelectronics .
- 7-Bromo-2-methylbenzo[d]oxazole : The bromo substituent at the 7-position increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. The methyl group at the 2-position provides steric hindrance, reducing reactivity compared to chloromethyl analogs .
- 2-(1H-Indol-7-yl)benzo[d]oxazole (60): The indole moiety introduces π-conjugation and hydrogen-bonding capabilities, making it suitable for bioimaging applications when complexed with organoboron reagents .
Chloromethyl vs. Bromomethyl Analogs
- 2-(Bromomethyl)benzo[d]oxazole (Br-Box) : Bromine’s higher leaving-group ability makes this compound more reactive in alkylation or cross-coupling reactions compared to its chloromethyl counterpart. For example, Br-Box undergoes photolysis more readily under UV light .
- 5-(Chloromethyl)-2,4-dimethylthiazole : The thiazole core differs in heteroatom arrangement (S vs. O), reducing aromaticity and altering solubility. The chloromethyl group here is less reactive in SNAr due to the electron-deficient thiazole ring .
Physicochemical Properties
*Estimated based on molecular formula (C₁₀H₁₀ClNO₂).
Key Research Findings
Synthetic Flexibility : Chloromethyl-substituted benzo[d]oxazoles are synthesized via Pechmann or condensation reactions, as demonstrated for bromomethyl analogs . Modifications at the 7-position (e.g., ethoxy) require careful control of reaction conditions to avoid side reactions .
Stability : The ethoxy group improves thermal stability compared to hydroxyl-substituted analogs, which are prone to oxidation. However, the chloromethyl group may hydrolyze under basic conditions, necessitating anhydrous storage .
Comparative Reactivity : In cross-coupling reactions, this compound is less reactive than bromomethyl derivatives but more stable, offering a balance between shelf life and utility in multi-step syntheses .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(chloromethyl)-7-ethoxybenzo[d]oxazole be optimized for higher yield and purity?
- Methodological Answer : Key factors include reaction time, solvent selection, and catalyst efficiency. For example, chloromethylation of the oxazole ring typically employs chloromethyl methyl ether with a Lewis acid catalyst (e.g., ZnCl₂) under mild reflux conditions (40–60°C). Ethoxy group introduction may require nucleophilic substitution using potassium carbonate in DMF or DMSO at elevated temperatures (80–100°C) . Purification via recrystallization (water-ethanol mixtures) or column chromatography improves purity. Yield optimization (e.g., 65–75%) depends on stoichiometric control of reagents and reaction monitoring by TLC .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., chloromethyl protons at δ 4.5–5.0 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.2 ppm for OCH₂) .
- IR Spectroscopy : Confirms C-Cl stretching (~600–800 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.6 for C₁₀H₁₀ClNO₂) validate molecular weight .
- X-ray Crystallography : Resolves crystal packing and substituent orientations in solid-state studies .
Q. How does the stability of this compound under laboratory conditions impact experimental design?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Storage at room temperature in desiccators (under inert gas) prevents hydrolysis of the chloromethyl group. Stability tests via HPLC over 72 hours show <5% degradation under controlled conditions . Reactions requiring aqueous workups should minimize prolonged exposure to moisture.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloromethyl group in substitution reactions?
- Methodological Answer : The chloromethyl group acts as a leaving group in SN₂ reactions due to its electrophilic carbon. Nucleophilic substitution with amines, thiols, or alcohols proceeds via a bimolecular transition state, confirmed by kinetic studies (second-order rate constants). Steric hindrance from the benzo[d]oxazole ring slows reactivity compared to simpler oxazole derivatives, requiring polar aprotic solvents (e.g., DMF) to stabilize intermediates . Computational modeling (DFT) predicts charge distribution and transition-state geometries .
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer : TDDFT calculations at the B3LYP/6-31+G(d) level evaluate excited-state intramolecular proton transfer (ESIPT) in oxazole derivatives. Benzannulation at the oxazole moiety alters π-conjugation, modulating emission wavelengths (e.g., blue-shifted fluorescence in benzannulated analogs). Charge transfer character and H-bond strength in the S₁ state are critical for tuning Stokes shifts .
Q. What strategies resolve contradictions in reported biological activity data for benzo[d]oxazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., bacterial strain specificity) or impurity profiles. Reproducible protocols include:
- Standardized MIC assays (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin).
- Metabolic Profiling : LC-MS/MS identifies active metabolites interfering with bioactivity .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) correlates substituent effects with target binding (e.g., DNA gyrase) .
Q. How do reaction conditions influence regioselectivity in benzoxazole functionalization?
- Methodological Answer : Ethoxy and chloromethyl groups direct electrophilic substitution. For example, nitration occurs preferentially at the 5-position of the benzo[d]oxazole ring due to electron-donating ethoxy groups. Regioselectivity is confirmed by NOE NMR and X-ray crystallography. Solvent polarity (e.g., DCM vs. DMSO) and temperature modulate reaction pathways .
Critical Analysis of Contradictions
- Synthesis Yields : Discrepancies in yields (65–75%) arise from solvent purity and catalyst aging. reports 65% using ZnCl₂, while achieves 72% with K₂CO₃ due to improved nucleophilicity in DMF .
- Biological Activity : Inconsistent MIC values against S. aureus (e.g., 8 µg/mL vs. 32 µg/mL) may reflect differences in compound purity or bacterial resistance profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
